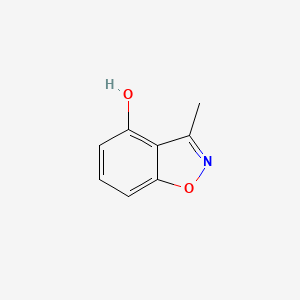
3-Methyl-1,2-benzisoxazol-4-ol
描述
3-Methyl-1,2-benzisoxazol-4-ol (MBO) is a chemical compound that belongs to the family of benzisoxazole derivatives. Its molecular formula is C8H7NO2 and it has a molecular weight of 149.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-benzisoxazol-4-ol consists of a benzisoxazole ring with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon .科学研究应用
Polar Pollutants in Water Cycle
One of the applications involves the study of polar pollutants in the municipal wastewater and the water cycle, highlighting the occurrence and removal of benzotriazoles. Although this study primarily focuses on 1H-benzo-1,2,3-triazole (BTri) and its methylated analogs, it provides a context for understanding how similar compounds like 3-Methyl-1,2-benzisoxazol-4-ol could behave in aquatic environments, particularly in terms of removal efficiency in wastewater treatment plants and persistence in surface waters (Reemtsma, T., Miehe, U., Duennbier, U., & Jekel, M., 2010).
Antihyperglycemic Agents
Research on the synthesis and structure-activity relationship of pyrazolones highlights their potential as antihyperglycemic agents. While the focus is on a specific pyrazolone derivative, the methodological approach and findings can provide insights into how 3-Methyl-1,2-benzisoxazol-4-ol derivatives might be synthesized and evaluated for similar biological activities, especially concerning their effects on glucose metabolism in diabetic models (Kees, K., Fitzgerald, J., Steiner, K., Mattes, J., Mihan, B., Tosi, T., Mondoro, D., & McCaleb, M., 1996).
Corrosion Inhibition
A theoretical study on benzimidazole and its derivatives, including their potential activity as corrosion inhibitors, suggests that compounds like 3-Methyl-1,2-benzisoxazol-4-ol could also be explored for their corrosion inhibitory properties. This application is significant in materials science, particularly for protecting metals against corrosive environments, which is vital in extending the lifespan of infrastructure and machinery (Obot, I., & Obi-Egbedi, N., 2010).
Synthetic Methodology
In ecological studies, a novel process for preparing related compounds was discussed, which could be adapted for synthesizing 3-Methyl-1,2-benzisoxazol-4-ol. This process involves starting with specific isoxazole derivatives and can provide insights into developing new synthetic routes for benzisoxazol derivatives, which could be useful in various chemical and pharmaceutical applications (Matson, P., 1990).
属性
IUPAC Name |
3-methyl-1,2-benzoxazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWESZXKFJXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC(=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-benzisoxazol-4-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1530782.png)
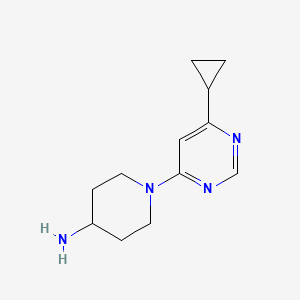
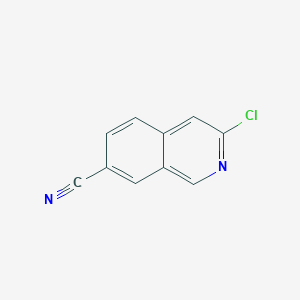
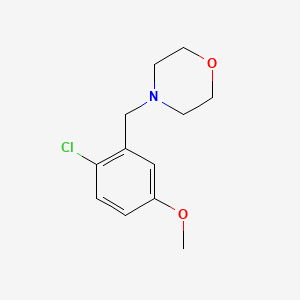
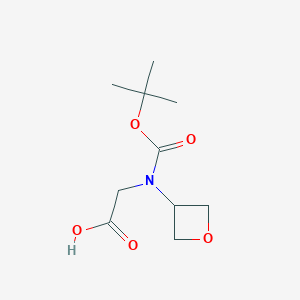
![2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1530791.png)
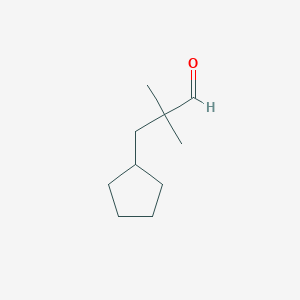
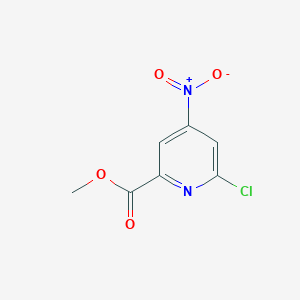
![6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530797.png)
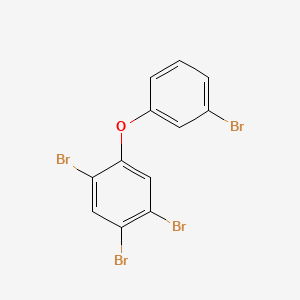
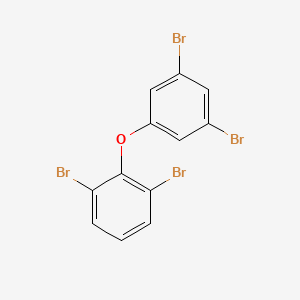
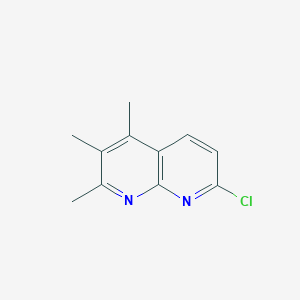

![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)